molecular formula C11H20O3 B8131519 Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

Cat. No.: B8131519
M. Wt: 200.27 g/mol
InChI Key: HKANDIBIEMAFCO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane, featuring an ethyl ester group and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: 4-(2-carboxyethyl)cyclohexane-1-carboxylate.

    Reduction: 4-(2-hydroxyethyl)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate depends on its specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.

    Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate: Similar structure but with different substituents on the cyclohexane ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyclohexane ring provides a flexible backbone, while the hydroxyethyl and ester groups offer sites for further chemical modification and interaction.

Properties

IUPAC Name

ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKANDIBIEMAFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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